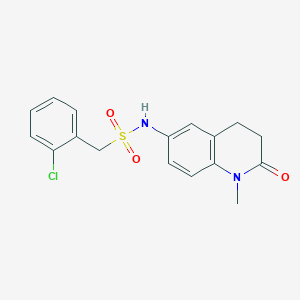![molecular formula C28H30N4O2S B2929694 N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide CAS No. 618404-95-8](/img/structure/B2929694.png)
N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a pyridine, a thiophene, and a furan carboxamide. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. It’s likely that the benzylpiperazine, pyridine, and thiophene groups contribute to the compound’s overall shape and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the benzylpiperazine group might undergo reactions with acids or bases, while the pyridine group might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
PET Imaging of Microglia
The compound has relevance in PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is significant for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. It offers a noninvasive tool for studying neuroinflammation's role in neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies (Horti et al., 2019).
Brain Edema Inhibition
Structurally related derivatives of the compound have been investigated for their ability to inhibit brain edema. These derivatives have shown significant activity in inhibiting peripheral edema, highlighting their potential therapeutic applications in conditions involving brain swelling and injury (Robert et al., 1995).
Antiprotozoal Agents
The compound's derivatives have shown potent activity against protozoal infections. Their ability to bind strongly to DNA and show in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum makes them promising candidates for treating protozoal diseases (Ismail et al., 2004).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withoxidoreductase proteins . These proteins play a crucial role in various biological processes, including energy production, detoxification, and cellular repair.
Mode of Action
It is suggested that the compound may interact with its targets throughhydrogen bonding . This interaction could potentially alter the function of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
Given the potential interaction with oxidoreductase proteins, it is plausible that the compound could influenceredox reactions within the cell .
Pharmacokinetics
Similar compounds have been found to exhibit goodbioavailability
Result of Action
Similar compounds have shown significantantibacterial and antifungal activity . This suggests that the compound could potentially inhibit the growth of certain microorganisms.
Zukünftige Richtungen
Future research could focus on exploring the biological activity of this compound and optimizing its structure for better efficacy and safety. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and modifying its structure to improve its properties .
Eigenschaften
IUPAC Name |
N-[3-[(4-benzylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-20-21(2)35-28(30-27(33)24-11-7-17-34-24)25(20)26(23-10-6-12-29-18-23)32-15-13-31(14-16-32)19-22-8-4-3-5-9-22/h3-12,17-18,26H,13-16,19H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQOUIZNMDRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)NC(=O)C5=CC=CO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
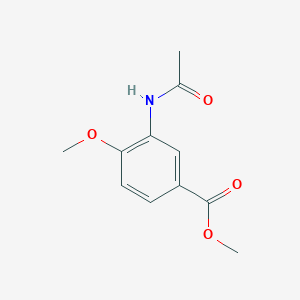
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2929612.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2929616.png)
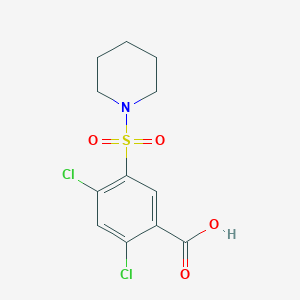
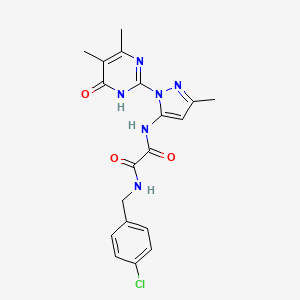
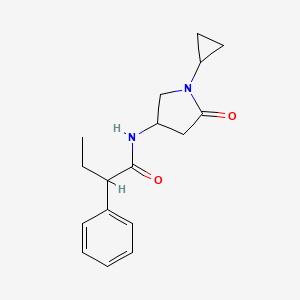
![(4-phenyltetrahydro-2H-pyran-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2929620.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929624.png)
![2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2929627.png)
![2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
